Cas no 1270035-39-6 ((2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID)

(2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID 化学的及び物理的性質
名前と識別子
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- (2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID
- 2-Pyridinepropanoic acid, α-amino-3-chloro-, (αR)-
- EN300-1297802
- (2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOICACID
- 1270035-39-6
-
- インチ: 1S/C8H9ClN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m1/s1
- InChIKey: UELOUCAXPFVTGZ-ZCFIWIBFSA-N
- SMILES: C(O)(=O)[C@H](N)CC1=NC=CC=C1Cl
計算された属性
- 精确分子量: 200.0352552g/mol
- 同位素质量: 200.0352552g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.8
- トポロジー分子極性表面積: 76.2Ų
じっけんとくせい
- 密度みつど: 1.406±0.06 g/cm3(Predicted)
- Boiling Point: 340.9±42.0 °C(Predicted)
- 酸度系数(pKa): 1.97±0.10(Predicted)
(2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297802-100mg |
(2R)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid |
1270035-39-6 | 100mg |
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(2R)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid |
1270035-39-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1297802-1000mg |
(2R)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid |
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Enamine | EN300-1297802-10000mg |
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$4852.0 | 2023-09-30 | ||
Enamine | EN300-1297802-50mg |
(2R)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid |
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Enamine | EN300-1297802-250mg |
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(2R)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid |
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$1084.0 | 2023-09-30 |
(2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
(2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACIDに関する追加情報
Introduction to (2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID (CAS No. 1270035-39-6)
(2R-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1270035-39-6, represents a promising candidate for further research and development due to its unique structural and functional properties.
The molecular structure of (2R-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID) features a chiral center at the 2R position, which is a critical factor in determining its biological activity. The presence of both an amino group and a chloropyridine moiety makes this compound a versatile scaffold for the design of novel therapeutic agents. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction patterns of this molecule with various biological targets, suggesting its potential in drug discovery.
In the context of modern pharmaceutical research, the synthesis and characterization of (2R-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID) have been facilitated by innovative synthetic methodologies. For instance, asymmetric hydrogenation techniques have been employed to achieve high enantioselectivity in the production of this enantiomerically pure compound. These methods not only enhance the yield but also minimize unwanted byproducts, making the process more sustainable and scalable.
The functional groups present in (CAS No. 1270035-39-6) contribute to its reactivity and make it a valuable intermediate in the synthesis of more complex molecules. The chloropyridine moiety, in particular, has been shown to exhibit strong interactions with biological receptors, which is a key criterion for evaluating the potential of a compound as a drug candidate. Furthermore, the carboxylic acid group provides a site for further functionalization, allowing chemists to tailor the properties of the molecule to specific therapeutic needs.
The pharmacological profile of ((2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID) has been explored through both in vitro and in vivo studies. Initial experiments have demonstrated its ability to modulate certain enzymatic pathways, which could be relevant for treating a variety of diseases. For example, studies have indicated that this compound may interfere with the activity of enzymes involved in inflammation and pain signaling, suggesting its potential as an anti-inflammatory agent.
The development of novel drug candidates often involves a multi-step process that requires careful optimization of synthetic routes. In the case of (CAS No. 1270035-39-6,) researchers have focused on improving both the efficiency and selectivity of key reactions. Transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex pyridine ring system present in this molecule. These reactions not only provide high yields but also allow for precise control over regiochemistry, which is essential for achieving the desired biological activity.
The role of computational modeling in drug discovery cannot be overstated. Advanced software tools have been utilized to simulate the interactions between ((2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID) and various biological targets, providing insights into its mechanism of action. These simulations have helped researchers identify potential binding sites and optimize the structure for better efficacy. By integrating experimental data with computational predictions, scientists can accelerate the drug development process and reduce costs associated with traditional trial-and-error methods.
The future prospects for (CAS No. 1270035-39-6) are promising, with ongoing research aimed at expanding its therapeutic applications. Investigations are underway to explore its potential use in treating neurological disorders, where modulation of neurotransmitter pathways could offer significant benefits. Additionally, studies are being conducted to assess its suitability as an antiviral agent, given its ability to interact with viral enzymes and inhibit replication.
In conclusion, ((2R)-2-AMINO-3-(3-CHLOROPYRIDIN-2-YL)PROPANOIC ACID) represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique structural features and functional groups make it a valuable tool for drug discovery, while advancements in synthetic methodologies and computational modeling continue to enhance our understanding of its potential benefits. As research progresses, this molecule is likely to play a crucial role in developing novel therapeutic agents that address unmet medical needs.
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